4-Chloro-3-(difluoromethyl)quinoline-8-carboxylic acid
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Overview
Description
4-Chloro-3-(difluoromethyl)quinoline-8-carboxylic acid is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethyl)quinoline-8-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloroquinoline.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Carboxylation: The final step involves the carboxylation of the quinoline ring at the 8-position using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for quinoline derivatives often employ green and sustainable chemistry approaches. These methods include:
Microwave-Assisted Synthesis: This method reduces reaction times and improves yields.
Solvent-Free Reactions: These reactions minimize the use of hazardous solvents.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(difluoromethyl)quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Chloro-3-(difluoromethyl)quinoline-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing antimicrobial, antiviral, and antitumor agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Industrial Chemistry: It is employed in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(difluoromethyl)quinoline-8-carboxylic acid involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death.
Antiviral Activity: It interferes with viral replication by inhibiting viral enzymes.
Antitumor Activity: The compound induces apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Similar in structure but with two trifluoromethyl groups.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Uniqueness
4-Chloro-3-(difluoromethyl)quinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
4-chloro-3-(difluoromethyl)quinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NO2/c12-8-5-2-1-3-6(11(16)17)9(5)15-4-7(8)10(13)14/h1-4,10H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJJDIUOLPLQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)C(=O)O)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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